5-Chloro-1H-pyrrolo[2,3-C]pyridine
Overview
Description
5-Chloro-1H-pyrrolo[2,3-C]pyridine is a chemical compound with the molecular formula C7H5ClN2 and a molecular weight of 152.58 . It is often used in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1H-pyrrolo[2,3-C]pyridine can be represented by the SMILES stringClC1=CC2=C (C=N1)NC=C2
. This indicates that the molecule consists of a pyrrolopyridine core with a chlorine atom attached . Physical And Chemical Properties Analysis
5-Chloro-1H-pyrrolo[2,3-C]pyridine is a solid compound . It should be stored in a refrigerator and kept away from light .Scientific Research Applications
Synthesis of Heterocyclic Compounds
A significant application of 5-Chloro-1H-pyrrolo[2,3-C]pyridine is in the synthesis of novel heterocyclic structures, particularly 5-chloro-7-azaindoles, through the Fischer reaction in polyphosphoric acid. This method allows the creation of 3-substituted and 2,3-disubstituted 5-chloro-7-azaindoles with various alkyl and aryl substituents (Alekseyev, Amirova, & Terenin, 2017).
Building Blocks for Synthesis
5-Chloro-1H-pyrrolo[2,3-C]pyridine serves as a versatile building block in the synthesis of various substituted derivatives. For example, 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine are used to create 4-substituted 7-azaindole derivatives through simple nucleophilic displacement (Figueroa‐Pérez et al., 2006).
Pharmaceutical Applications
The compound is also used in the pharmaceutical sector. It has been used in the synthesis of molecules with potential application in cancer therapy, demonstrated through the docking of ligands with human alpha9 nicotinic acetylcholine receptor antagonists (Murthy et al., 2017).
Electronic Structure Analysis
The electronic structure of 5-Chloro-1H-pyrrolo[2,3-C]pyridine has been studied through high-resolution X-ray diffraction, revealing insights into the bonding scheme and electronic properties of the molecule. Such studies are crucial in understanding the chemical behavior and potential applications of the compound (Hazra et al., 2012).
Synthesis of Antibacterial Agents
Another application is in synthesizing compounds with antibacterial properties. Certain synthesized compounds using 5-Chloro-1H-pyrrolo[2,3-C]pyridine have been screened for antibacterial activity, highlighting its utility in developing new antibacterial agents (Abdel-Mohsen & Geies, 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-chloro-1H-pyrrolo[2,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIYMAHUJMVDHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30564423 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1H-pyrrolo[2,3-C]pyridine | |
CAS RN |
131084-55-4 | |
Record name | 5-Chloro-1H-pyrrolo[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30564423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-6-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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